molecular formula C13H9ClF2S B7998644 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443314-06-4

1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998644
CAS No.: 1443314-06-4
M. Wt: 270.73 g/mol
InChI Key: BQUBZNKJJYHRON-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C₁₃H₉ClF₂S and a molecular weight of 270.7239 g/mol . This compound is characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-chloro-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUBZNKJJYHRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184650
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443314-06-4
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443314-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-2-fluoro-1-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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